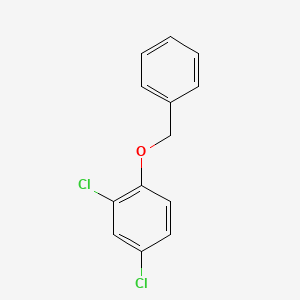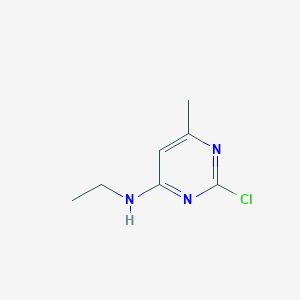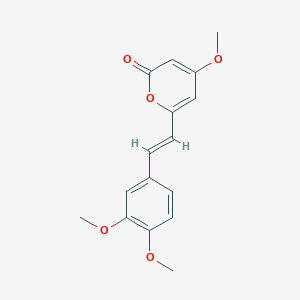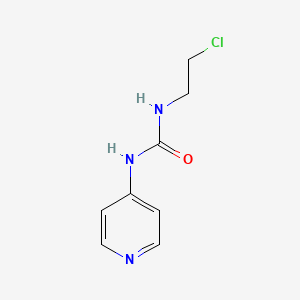
1-(2-Chlorethyl)-3-(pyridin-4-yl)harnstoff
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Die Verbindung „1-(2-Chlorethyl)-3-(pyridin-4-yl)harnstoff“ ist aufgrund des Vorhandenseins der Imidazopyridin-Einheit für ihr Potenzial in der medizinischen Chemie bekannt . Diese Einheit gilt als „Drug Prejudice“-Gerüst, was bedeutet, dass sie eine günstige Struktur bei der Entwicklung neuer Medikamente ist. Ihre strukturellen Merkmale machen sie geeignet, um Verbindungen zu schaffen, die mit verschiedenen biologischen Zielen interagieren können. Diese Verbindung könnte auf ihre Wirksamkeit bei der Behandlung von Krankheiten untersucht werden, bei denen eine Modulation der Proteintätigkeit erforderlich ist.
Materialwissenschaft
In der Materialwissenschaft ist der strukturelle Charakter von „this compound“ ein Kandidat für die Synthese neuer Materialien . Seine robuste bicyclische Struktur könnte zur Herstellung von Polymeren oder Beschichtungen mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder spezifischer Wechselwirkung mit anderen chemischen Substanzen verwendet werden.
Landwirtschaft
Obwohl spezifische Anwendungen in der Landwirtschaft nicht direkt zitiert werden, könnten Verbindungen wie „this compound“ auf ihre Rolle bei der Regulierung des Pflanzenwachstums oder als Vorläufer für komplexere Moleküle untersucht werden, die als Pestizide oder Herbizide wirken .
Umweltwissenschaften
In der Umweltwissenschaft könnte die Forschung auf die Abbauprodukte der Verbindung und deren Umweltauswirkungen konzentriert sein. Das Verständnis ihrer Stabilität und Reaktivität könnte zu Erkenntnissen darüber führen, wie sich solche Verbindungen im Ökosystem verhalten und wie sie möglicherweise in der Umwelt sanierung eingesetzt werden .
Biochemie
Biochemisch kann „this compound“ Gegenstand von Studien zu seiner Wechselwirkung mit Enzymen und Proteinen sein. Es könnte als Inhibitor oder Aktivator in enzymatischen Reaktionen dienen und somit ein Werkzeug zur Untersuchung biochemischer Pfade liefern .
Pharmakologie
Pharmakologisch könnten sich die Anwendungen der Verbindung auf die Entwicklung von Therapeutika erstrecken. Ihre Fähigkeit, modifiziert zu werden und mit verschiedenen Rezeptoren oder Ionenkanälen zu interagieren, könnte sie zu einem wertvollen Gerüst für die Medikamentenforschung machen .
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-3-6-11-8(13)12-7-1-4-10-5-2-7/h1-2,4-5H,3,6H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFLVHLPLULRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211530 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62491-96-7 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062491967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62491-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Aminoacetylamino)acetylamino]-4-methylpentanoic acid](/img/structure/B1595827.png)


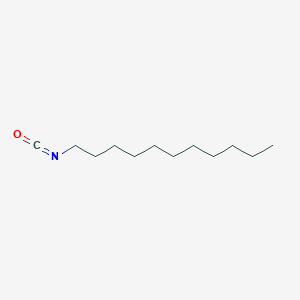
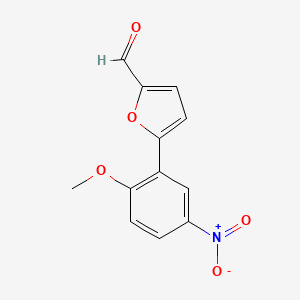
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595837.png)

